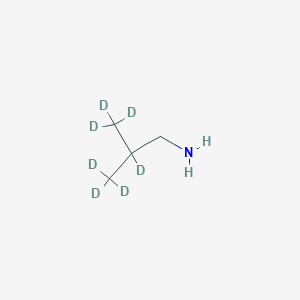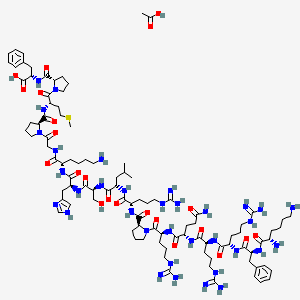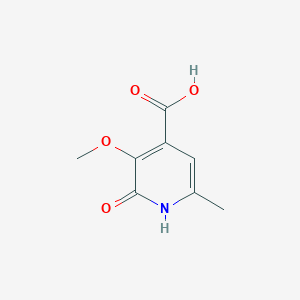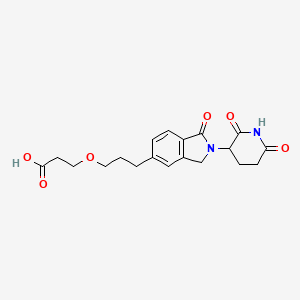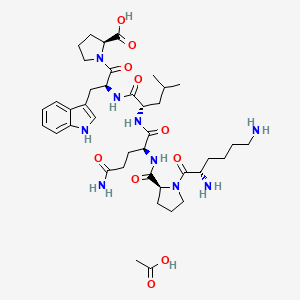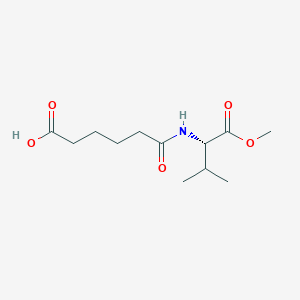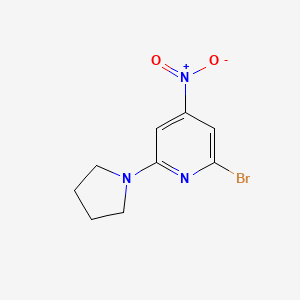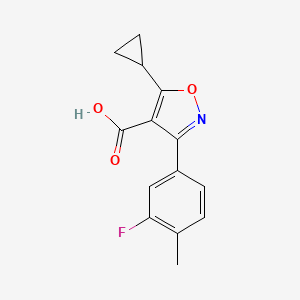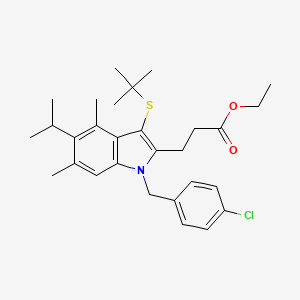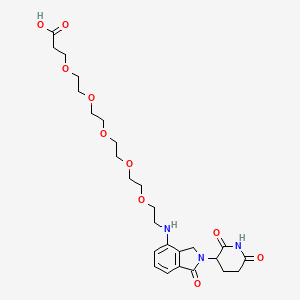![molecular formula C15H15N3O4 B14769786 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is a synthetic compound that features an indole moiety linked to a propanoic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction with urea or thiourea derivatives.
Linking to Propanoic Acid: The final step involves the coupling of the indole-pyrimidine intermediate with a propanoic acid derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness: 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is unique due to its combination of indole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
属性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC 名称 |
3-[6-(2,4-dioxo-1,3-diazinan-1-yl)indol-1-yl]propanoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-13-4-8-18(15(22)16-13)11-2-1-10-3-6-17(12(10)9-11)7-5-14(20)21/h1-3,6,9H,4-5,7-8H2,(H,20,21)(H,16,19,22) |
InChI 键 |
GVQRRPUQSUJIND-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=CC3=C(C=C2)C=CN3CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


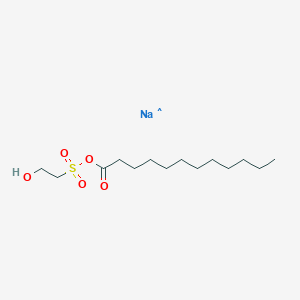
![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)
